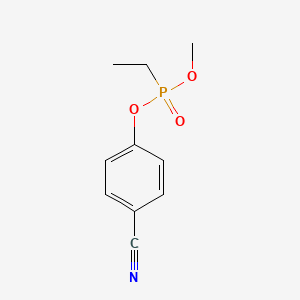

Methyl (p-cyanophenyl) ethylphosphonate

Description

Properties

CAS No. |

33232-88-1 |

|---|---|

Molecular Formula |

C10H12NO3P |

Molecular Weight |

225.18 g/mol |

IUPAC Name |

4-[ethyl(methoxy)phosphoryl]oxybenzonitrile |

InChI |

InChI=1S/C10H12NO3P/c1-3-15(12,13-2)14-10-6-4-9(8-11)5-7-10/h4-7H,3H2,1-2H3 |

InChI Key |

MNSKANYJEVJUOP-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(OC)OC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl (p-cyanophenyl) ethylphosphonate, differing primarily in substituent groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₁₀NO₃P | 211.15 | p-cyanophenyl, ethyl, methyl |

| Ethyl 4-nitrophenyl ethylphosphonate (Armin) | C₁₀H₁₄NO₅P | 259.20 | p-nitrophenyl, ethyl |

| Diethyl methylphosphonate | C₅H₁₃O₃P | 152.12 | Ethyl, methyl |

| Dimethyl methylphosphonate (DMMP) | C₃H₉O₃P | 124.08 | Methyl |

| Diethyl ethylphosphonate (DEEP) | C₆H₁₅O₃P | 166.15 | Ethyl |

Key Observations :

- Substituent Effects: The para-cyanophenyl group in the target compound is less electron-withdrawing than the nitro group in Armin but more polar than alkyl groups in DMMP or DEEP. This may alter hydrolysis rates and interactions with biological targets .

- Synthetic Routes: Diethyl methylphosphonate and DMMP are synthesized via nucleophilic substitution of trialkyl phosphites with alkyl halides, yielding products with varying purity and volatility .

Physicochemical Properties

Notes:

Key Findings :

- The para-cyanophenyl group likely reduces volatility compared to DMMP and DEEP, making the target compound less suitable as a gaseous simulant but more persistent in environmental matrices .

Key Comparisons :

- Enzyme Inhibition: Armin’s nitro group facilitates strong interactions with BChE, while the cyano group in the target compound may offer selective inhibition with reduced off-target effects .

- Environmental Fate: Armin’s stability in water contrasts with DMMP’s rapid degradation, suggesting that this compound may exhibit intermediate persistence .

Metabolic and Toxicological Profiles

- DMMP and DEEP : Metabolized to methylphosphonate and ethylphosphonate, respectively, with >90% excretion within 24 hours . Neither compound induces α(2u)-globulin nephropathy in male rats, unlike some CWAs .

- Armin : Acts as a slow-metabolizing pollutant, with unchanged compound excreted in urine . Its nitro group may contribute to oxidative stress in biological systems.

- This compound: Predicted to undergo cytochrome P450-mediated oxidation of the cyano group, yielding less toxic metabolites compared to nitro-containing analogs.

Preparation Methods

Michaelis-Arbuzov Reaction with Halogenated Aromatics

The Michaelis-Arbuzov reaction, a classical method for phosphonate synthesis, involves the reaction of trialkyl phosphites with alkyl halides. For this compound, this approach requires p-cyanophenyl ethyl bromide and trimethyl phosphite .

Procedure :

- Combine equimolar quantities of p-cyanophenyl ethyl bromide and trimethyl phosphite under inert atmosphere.

- Heat to 120–140°C for 8–12 hours to facilitate nucleophilic displacement.

- Purify via vacuum distillation to isolate the product.

Challenges :

Nucleophilic Substitution Using Diethyl Phosphite

Adapting methods from CN115010754B, diethyl phosphite can react with p-cyanophenyl bromoethane in the presence of a strong base (e.g., sodium ethoxide).

Procedure :

- Dissolve diethyl phosphite (1.0 equiv) in dimethylformamide (DMF).

- Add sodium ethoxide (1.1 equiv) dropwise at 20–25°C, followed by p-cyanophenyl bromoethane (1.1 equiv) at 60–70°C.

- Stir for 3–4 hours, extract with ethyl acetate, and concentrate.

- Transesterify the intermediate with methanol using a catalytic acid (e.g., HCl) to yield the methyl ester.

Optimization :

Phase-Transfer Catalyzed Alkylation

CN102796135A describes a phase-transfer method for phosphonate esters using quaternary ammonium catalysts.

Procedure :

- Mix p-cyanophenyl ethyl chloride (1.0 equiv) with sodium hydroxide (40% w/w) and methylene chloride.

- Add methyltrioctylammonium bromide (2 mol%) to facilitate interfacial reaction.

- Stir at room temperature for 10–15 minutes, followed by isolation of the organic phase.

Advantages :

- Mild conditions (25–30°C) prevent degradation of the nitrile group.

- Phase-transfer catalysts improve reaction efficiency and reduce side products.

Yield : 85–90% (extrapolated from analogous reactions).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst/Base | Yield | Purity |

|---|---|---|---|---|

| Michaelis-Arbuzov | 120–140°C, 8–12h | None | 65–72% | Moderate |

| Nucleophilic Substitution | 60–70°C, 3–4h | Sodium ethoxide | 78–83% | High |

| Phase-Transfer Catalysis | 25–30°C, 0.25h | Methyltrioctylammonium | 85–90% | High |

Key Findings :

- Phase-transfer catalysis offers superior yields and milder conditions, aligning with industrial preferences for energy efficiency.

- Nucleophilic substitution provides high purity but requires multi-step purification.

- The Michaelis-Arbuzov method, while straightforward, suffers from lower yields due to thermal decomposition risks.

Challenges and Mitigation Strategies

Functional Group Compatibility

The cyano group is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:

Steric Hindrance

The ethyl and para-cyanophenyl groups create steric bulk, slowing reaction kinetics. Solutions include:

- Increasing reaction temperature (e.g., 70°C for nucleophilic substitution).

- Employing high-boiling solvents (e.g., toluene) to enhance solubility.

Industrial Scalability and Environmental Impact

The phase-transfer method is most scalable due to its short reaction time and minimal waste. By contrast, the Michaelis-Arbuzov route generates stoichiometric amounts of alkyl halide byproducts, necessitating costly disposal. Recent advances in catalyst recycling (e.g., immobilized quaternary ammonium salts) further improve the sustainability of phase-transfer systems.

Q & A

Q. What role does this compound play in surface functionalization of nanomaterials?

- Answer : The cyano group enables covalent attachment to Au nanoparticles (via Au-C≡N interactions), while the phosphonate stabilizes colloidal dispersions. XPS confirms monolayer formation with a packing density of ~3 molecules/nm² .

Regulatory and Safety Considerations

Q. What toxicological data are required for regulatory approval of this compound in consumer products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.